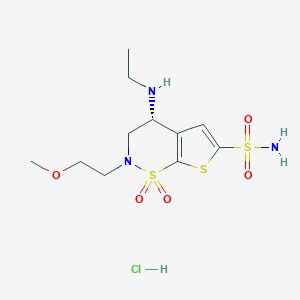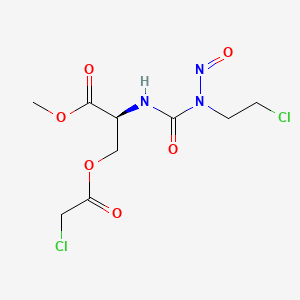
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, chloroacetate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ICIG 1771 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical properties and its ability to interact with specific molecular targets, making it a valuable subject of study for researchers.
准备方法
The synthesis of ICIG 1771 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of ICIG 1771 involves a series of condensation reactions. These reactions are carried out under controlled temperatures and often require catalysts to facilitate the process.
Intermediate Steps: The intermediate steps involve the addition of various functional groups to the core structure. These steps may include oxidation, reduction, and substitution reactions, each requiring specific reagents and conditions.
Final Assembly: The final assembly of ICIG 1771 involves the coupling of the intermediate products to form the final compound. This step often requires high-purity reagents and precise control of reaction conditions to ensure the desired product is obtained.
Industrial production methods for ICIG 1771 typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
ICIG 1771 undergoes various types of chemical reactions, including:
Oxidation: ICIG 1771 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically oxidized derivatives of the original compound.
Reduction: Reduction of ICIG 1771 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different functional groups.
Substitution: ICIG 1771 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
ICIG 1771 has a wide range of scientific research applications, including:
Chemistry: In chemistry, ICIG 1771 is used as a reagent in various synthetic reactions. Its unique properties make it a valuable tool for the development of new chemical compounds and materials.
Biology: In biological research, ICIG 1771 is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the function of specific proteins and enzymes.
Medicine: In medicine, ICIG 1771 has potential therapeutic applications. It is being studied for its ability to interact with specific molecular targets involved in disease processes, making it a potential candidate for drug development.
Industry: In industrial applications, ICIG 1771 is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the manufacturing of high-performance products.
作用机制
The mechanism of action of ICIG 1771 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and affecting various cellular processes. The molecular targets of ICIG 1771 include enzymes and receptors involved in key biological pathways. By binding to these targets, ICIG 1771 can influence the activity of these pathways, leading to various biological effects.
相似化合物的比较
ICIG 1771 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Congo Red Dye: Another small-molecule inhibitor that interacts with similar molecular targets as ICIG 1771.
The uniqueness of ICIG 1771 lies in its specific chemical structure and its ability to interact with particular molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
84993-79-3 |
|---|---|
分子式 |
C9H13Cl2N3O6 |
分子量 |
330.12 g/mol |
IUPAC 名称 |
methyl (2S)-3-(2-chloroacetyl)oxy-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate |
InChI |
InChI=1S/C9H13Cl2N3O6/c1-19-8(16)6(5-20-7(15)4-11)12-9(17)14(13-18)3-2-10/h6H,2-5H2,1H3,(H,12,17)/t6-/m0/s1 |
InChI 键 |
BSNWBTPNYPWHOJ-LURJTMIESA-N |
手性 SMILES |
COC(=O)[C@H](COC(=O)CCl)NC(=O)N(CCCl)N=O |
规范 SMILES |
COC(=O)C(COC(=O)CCl)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



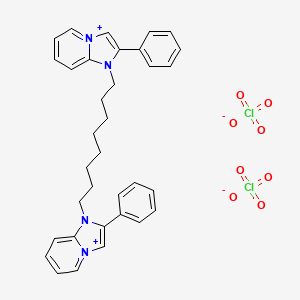
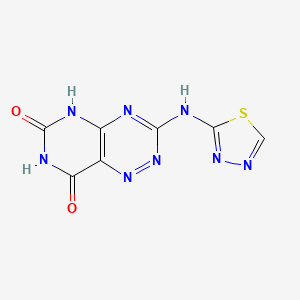
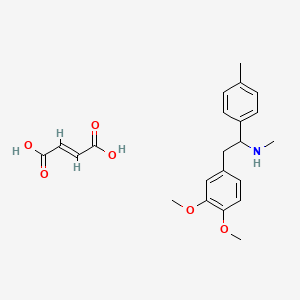
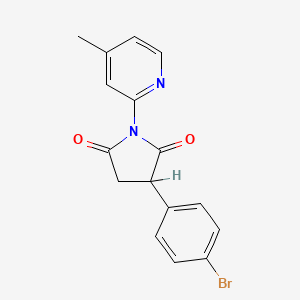
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
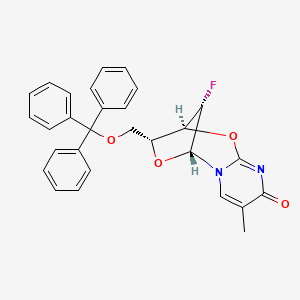

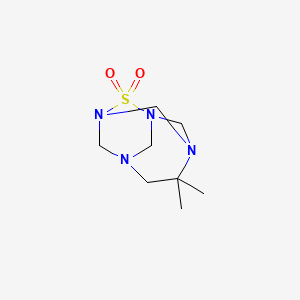
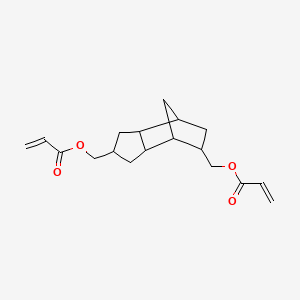
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)

![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
